Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate

Description

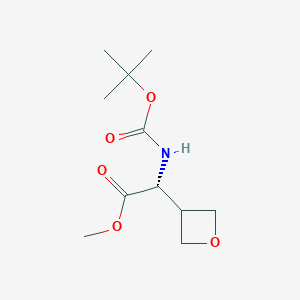

Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate (CAS: 1416323-08-4) is a chiral ester derivative featuring a Boc-protected amino group and an oxetan-3-yl substituent. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.28 g/mol . The compound is characterized by:

- Stereochemistry: The (R)-configuration at the α-carbon adjacent to the amino group.

- Functional groups: A tert-butoxycarbonyl (Boc) protecting group, a methyl ester, and an oxetane ring.

- Physicochemical properties: Hydrogen bond donors: 1 Hydrogen bond acceptors: 5 Rotatable bonds: 6 Topological polar surface area: 86.6 Ų .

The Boc group enhances stability during synthetic processes, while the oxetane ring contributes to steric and electronic effects, making it valuable in medicinal chemistry and peptide synthesis .

Properties

Molecular Formula |

C11H19NO5 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m1/s1 |

InChI Key |

AEEKGWYJXBGAMG-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1COC1)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification to Methyl Ester

The carboxylic acid group is methylated typically by treatment with methanol and acid or by using methylating agents under controlled conditions. In some procedures, the esterification is integrated into the synthetic sequence by starting from methyl ester derivatives of the amino acid.

A summarized procedure based on literature:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Boc Protection | Amino acid + Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | Boc-protected amino acid |

| 2. Nucleophilic Activation | Boc-protected amino acid + NaH in THF, cooled to 0 °C | Deprotonated nucleophile |

| 3. Oxetane Introduction | Addition of tert-butyl 3-oxoazetidine-1-carboxylate dropwise, stir overnight at RT | Conjugate addition product |

| 4. Workup | Quench with water, extract with ethyl acetate, wash, dry, concentrate | Crude product |

| 5. Purification | Flash column chromatography | Pure Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate |

Yields reported are typically in the range of 66-91% depending on the exact conditions and substrates used.

The product is confirmed by NMR spectroscopy, showing characteristic signals for the Boc group (tert-butyl singlet ~1.4 ppm), oxetane methylene protons (multiplets around 4.5-5.0 ppm), and methyl ester (singlet ~3.7 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion consistent with the expected molecular formula.

For biological or further synthetic applications, stock solutions of the compound are prepared by dissolving accurately weighed amounts in solvents like DMSO, with concentrations calculated precisely using molecular weight data (approx. 229.26 g/mol for the compound). Concentrations ranging from 1 mM to 10 mM are common, with detailed volume calculations provided for various masses to ensure reproducibility.

| Parameter | Details |

|---|---|

| Starting Material | Boc-protected amino acid or methyl ester derivative |

| Key Reagents | Sodium hydride, tert-butyl 3-oxoazetidine-1-carboxylate, methanol |

| Solvents | THF, dichloromethane, ethyl acetate |

| Reaction Conditions | 0 °C to room temperature, overnight stirring |

| Purification | Flash column chromatography (silica gel) |

| Yields | 66-91% |

| Analytical Techniques | 1H NMR, 13C NMR, HRMS |

| Molecular Weight | Approx. 229.26 g/mol |

| Stock Solution Preparation | DMSO, PEG300, Tween 80, water mixtures for in vivo formulations |

The preparation of this compound is well-established through Boc protection, nucleophilic conjugate addition to oxetane derivatives, and methyl ester formation. The methods ensure high stereochemical purity and yield, supported by robust purification and analytical characterization. These protocols are adaptable for scale-up and further functionalization in pharmaceutical and synthetic chemistry contexts.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.27 g/mol

- IUPAC Name : methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate

- CAS Number : 1889289-70-6

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during synthetic processes. The oxetane ring contributes to the compound's unique structural characteristics, making it a valuable scaffold for further chemical modifications.

Synthesis Applications

This compound serves as an intermediate in the synthesis of various bioactive molecules. The Boc group allows for selective reactions, enhancing the stability of the amine, which is crucial in multi-step syntheses. Its synthesis often involves:

- Protection of Amines : The Boc group protects the amine during subsequent reactions.

- Formation of Oxetane Rings : The oxetane moiety can be introduced via cyclization reactions involving suitable precursors.

- Coupling Reactions : The ester functionality allows for coupling with other carboxylic acids or amines to create more complex structures.

Research indicates that compounds with similar structures exhibit notable biological activities, including:

- Antitumor Activity : Compounds derived from this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown significant inhibition of microtubule polymerization, a key target in cancer therapy .

- Enzyme Inhibition : The Boc group enhances the compound's interaction with various enzymes, potentially leading to selective inhibition of proteases involved in disease pathways .

Case Studies

- Antitumor Agents : A study demonstrated that derivatives of similar structures exhibited IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating strong antiproliferative activity .

- Microtubule Inhibitors : Research has identified certain derivatives as potent inhibitors of tubulin polymerization, acting through the colchicine site. This mechanism is critical for developing new antitumor therapies .

Mechanism of Action

The mechanism of action of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can interact with biological targets. The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with molecular targets.

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetate (Target) | 1416323-08-4 | C₁₁H₁₉NO₅ | 245.28 | Oxetane ring, Boc protection, (R)-stereochemistry |

| Methyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate | 138219-39-3 | C₈H₁₄BrNO₄ | 268.11 | Bromine substituent instead of oxetane; planar structure |

| Methyl (R/S)-2-((3-bromo-4,5-dihydroisoxazol-5-yl)amino)-Boc derivatives | N/A | Varies | ~260–280 | Brominated dihydroisoxazole ring; stereoisomers show divergent bioactivity |

Key Differences :

- Biological Activity : Brominated dihydroisoxazole derivatives (e.g., compounds 9b–9d in ) exhibit stereochemistry-dependent activity in kinase inhibition assays, whereas the oxetane-containing compound’s bioactivity remains less documented but is hypothesized to favor target engagement due to its 3D structure .

Functional Group Variations

| Compound Name | CAS Number | Molecular Formula | Key Functional Differences |

|---|---|---|---|

| Methyl (R)-2-((Boc)amino)-2-(oxetan-3-yl)acetate (Target) | 1416323-08-4 | C₁₁H₁₉NO₅ | Methyl ester, Boc-protected amine |

| (R)-2-((Boc)amino)-2-(oxetan-3-yl)acetic acid | N/A | C₁₀H₁₇NO₅ | Carboxylic acid instead of ester; higher polarity |

| Methyl (R)-2-amino-2-(oxetan-3-yl)acetate hydrochloride | 1983841-67-3 | C₆H₁₂ClNO₃ | Deprotected amine (no Boc); hydrochloride salt form |

Key Differences :

- Acid vs. Ester : The carboxylic acid derivative () is more polar, impacting solubility and bioavailability. Esters like the target compound are typically prodrugs or intermediates in peptide coupling .

- Boc Protection : The Boc group in the target compound prevents unwanted side reactions during synthesis, whereas the deprotected hydrochloride salt () is reactive but prone to oxidation .

Stereochemical Variants

Key Differences :

- The (R)-configuration of the target compound is critical for enantioselective binding, as seen in analogs like 9d (), where stereochemistry dictates cytotoxicity .

Biological Activity

Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-YL)acetate, also known as Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate, is a synthetic compound characterized by its unique oxetane ring structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This article explores its biological activity, potential applications, and relevant research findings.

- Molecular Formula : CHN O

- Molecular Weight : 245.27 g/mol

- Structural Features : The compound features a Boc-protected amino group, enhancing its stability and solubility in organic solvents, which is crucial for its biological activity .

Biological Activity Overview

Preliminary studies suggest that compounds containing oxetane rings often exhibit notable pharmacological properties. This compound has been investigated for its potential as a pharmaceutical agent, particularly in the following areas:

- Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in antibiotic development.

- Antiviral Properties : The oxetane moiety is linked to antiviral activities in related compounds, such as oxetanocin A, which inhibits HIV replication .

- Neuropharmacological Effects : Structural analogues have been studied for their interactions with NMDA receptors, suggesting possible applications in neuropharmacology .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| Oxetanocin A | Antiviral | Inhibits HIV replication; derived from natural sources. |

| 3-Aminooxetane-3-carboxylic acid | NMDA Modulator | Acts as a modulator for NMDA receptor complex; potential neuroprotective effects. |

| This compound | Antibacterial/Antiviral | Preliminary studies indicate promising activity; further research required. |

Case Study: Synthesis and Evaluation

A study focused on synthesizing various oxetane derivatives, including this compound, revealed that the introduction of the Boc group significantly improved the compound's stability and solubility. The synthesis involved multi-step reactions that allowed for further functionalization, enhancing its biological profile .

While the exact mechanism of action for this compound remains to be fully elucidated, studies suggest that the oxetane ring may facilitate specific interactions with biological targets, potentially influencing enzyme activity or receptor binding . Understanding these interactions is crucial for developing therapeutic applications.

Future Directions

Further research is essential to:

- Characterize Mechanisms : Detailed mechanistic studies are needed to understand how this compound interacts at the molecular level with biological targets.

- Explore Therapeutic Applications : Investigating its efficacy in vivo will provide insights into its potential as a therapeutic agent.

- Develop Derivatives : Exploring structural modifications could enhance its biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.